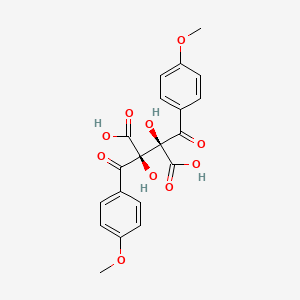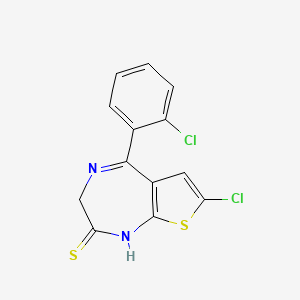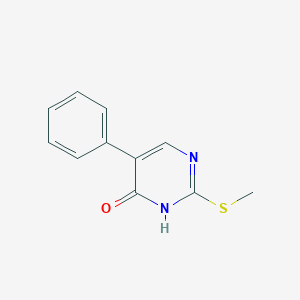
2-(Methylthio)-5-phenylpyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)-5-phenylpyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with a methylthio group at the 2-position and a phenyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-phenylpyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution of a pyrimidine derivative with a methylthio group. For example, the reaction of 2-chloro-5-phenylpyrimidine with sodium methylthiolate can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylthio)-5-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, yielding a desulfurized product.
Substitution: The phenyl group can be substituted with other functional groups through reactions such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Desulfurized pyrimidinone.
Substitution: Halogenated or nitrated pyrimidinone derivatives.
Aplicaciones Científicas De Investigación
2-(Methylthio)-5-phenylpyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Methylthio)-5-phenylpyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins critical for cell proliferation, thereby exhibiting anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(methylthio)-4(3H)-pyrimidinone: Lacks the phenyl group at the 5-position.
5-phenyl-4(3H)-pyrimidinone: Lacks the methylthio group at the 2-position.
2-(methylthio)-5-phenylpyridine: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-(Methylthio)-5-phenylpyrimidin-4(1H)-one is unique due to the presence of both the methylthio and phenyl groups on the pyrimidine ring. This combination of substituents can impart specific electronic and steric properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
61044-90-4 |
|---|---|
Fórmula molecular |
C11H10N2OS |
Peso molecular |
218.28 g/mol |
Nombre IUPAC |
2-methylsulfanyl-5-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2OS/c1-15-11-12-7-9(10(14)13-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14) |
Clave InChI |
DZXDCBAYZIHWGI-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=C(C(=O)N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



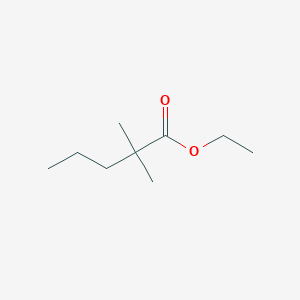
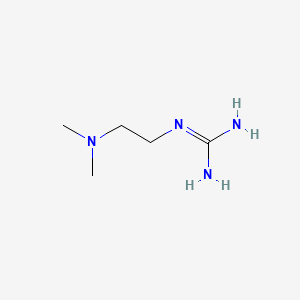
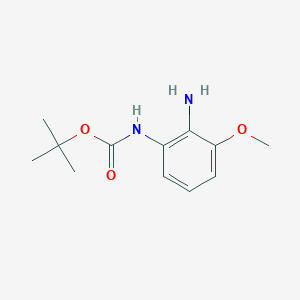
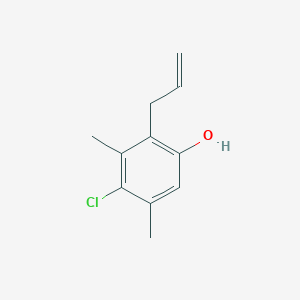
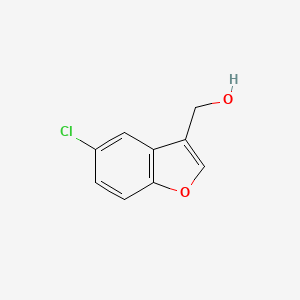
![3-Amino-5-chlorothieno[3,2-b]pyridine-2-carboxylic acid methyl ester](/img/structure/B8729471.png)
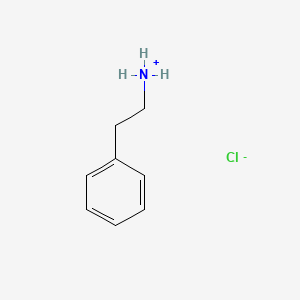
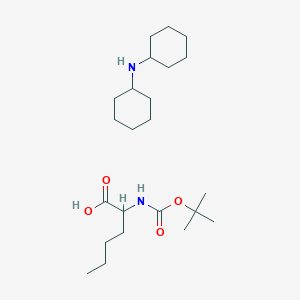

![Benzenamine, 3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]-](/img/structure/B8729494.png)
![2-[alpha-(2-Methoxyanilino)benzyl]cyclohexanone](/img/structure/B8729506.png)
